molecular formula C13H11BrOZn B14889258 2-Allyloxy-1-naphthylZinc bromide

2-Allyloxy-1-naphthylZinc bromide

Cat. No.: B14889258
M. Wt: 328.5 g/mol
InChI Key: OSVXNXVGBQXZOX-UHFFFAOYSA-M
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Description

2-Allyloxy-1-naphthylZinc bromide is an organozinc compound with the molecular formula C13H11BrOZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allyloxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-allyloxy-1-naphthyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc catalyst to facilitate the formation of the organozinc compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Allyloxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.

    Addition Reactions: The compound can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for addition reactions. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like THF or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in coupling reactions, the product is often a biaryl or a substituted naphthalene derivative .

Scientific Research Applications

2-Allyloxy-1-naphthylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyloxy-1-naphthylZinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient and selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the naphthyl and allyloxy groups, which provide additional reactivity and selectivity in chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);2-prop-2-enoxy-1H-naphthalen-1-ide

InChI

InChI=1S/C13H11O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h2-8H,1,9H2;1H;/q-1;;+2/p-1

InChI Key

OSVXNXVGBQXZOX-UHFFFAOYSA-M

Canonical SMILES

C=CCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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